2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride

Catalog No.
S13489310
CAS No.
M.F
C15H14ClN3O6
M. Wt
367.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoli...

Product Name

2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;hydrochloride

Molecular Formula

C15H14ClN3O6

Molecular Weight

367.74 g/mol

InChI

InChI=1S/C15H13N3O6.ClH/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21;/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22);1H

InChI Key

KIGFGKRXGMHSPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O.Cl

2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride is a complex organic compound with the molecular formula C15H12N2O7·HCl. It features a unique structure composed of a dioxopiperidine moiety linked to an isoindoline scaffold. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

, primarily involving functional group transformations. Notably:

  • Hydrolysis: The ester or amide bonds within the structure can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
  • Acylation: The amino group can participate in acylation reactions, allowing for the synthesis of various derivatives that may enhance biological activity.
  • Reduction: The carbonyl groups in the dioxoisoindolin moiety can be reduced to alcohols or other functional groups, modifying the compound's properties and reactivity.

Preliminary studies suggest that 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride exhibits significant biological activity. It has been investigated for its role as a STAT3 degrader, showing potential in treating gastric cancer by inhibiting tumor growth and promoting apoptosis in cancer cells . Additionally, its structural components hint at possible interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

The synthesis of 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of Dioxoisoindoline: Starting from commercially available isoindoline derivatives, dioxoisoindoline can be synthesized through cyclization reactions involving appropriate reagents such as phthalic anhydride.
  • Coupling with Dioxopiperidine: The dioxopiperidine moiety is introduced via nucleophilic substitution or coupling reactions with activated esters or acid chlorides.
  • Final Modification: The introduction of the aminoacetic acid functionality is achieved through amination reactions followed by hydrochloride salt formation for stability and solubility enhancement.

These methods often require careful optimization of reaction conditions to achieve high yields and purity .

The primary applications of 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride include:

  • Pharmaceutical Development: As a potential therapeutic agent targeting cancer pathways.
  • Biochemical Research: Used as a tool compound to study protein degradation mechanisms and cellular signaling.
  • Drug Design: Its unique structure provides a scaffold for the development of new drugs with improved efficacy and selectivity.

Interaction studies have indicated that this compound may interact with various proteins involved in cancer progression. Specifically, its ability to degrade STAT3 suggests a mechanism where it disrupts oncogenic signaling pathways. Further studies are needed to elucidate its binding affinities and specific interactions with target proteins .

Several compounds share structural similarities with 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity (%)Unique Features
N-(14-Amino-3,6,9,12-tetraoxatetradecyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride2245697-85-092%Extended alkyl chain enhances solubility
2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione5054-59-186%Hydroxy group may alter pharmacokinetics
N-(8-Aminooctyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide 2,2,2-trifluoroacetate1950635-16-182%Trifluoroacetate group may influence receptor binding

These compounds highlight the versatility of the dioxopiperidine and isoindoline frameworks while showcasing how slight modifications can lead to significant differences in biological activity and application potential.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

367.0571129 g/mol

Monoisotopic Mass

367.0571129 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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